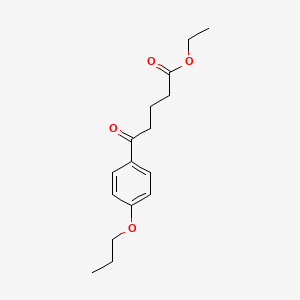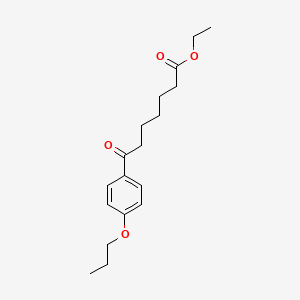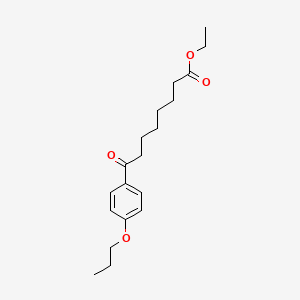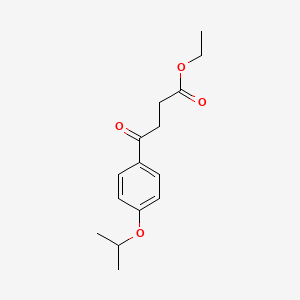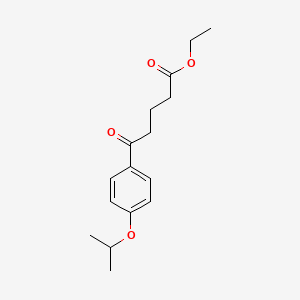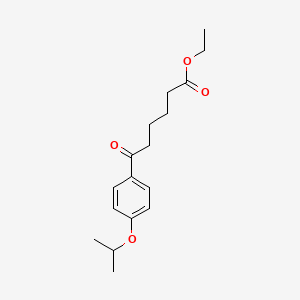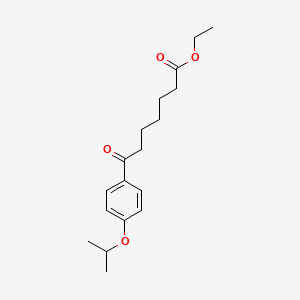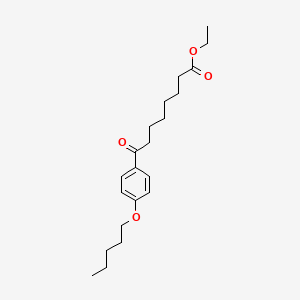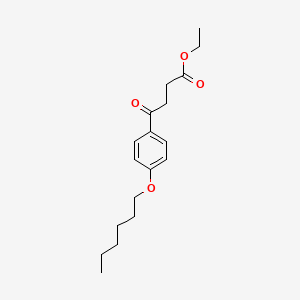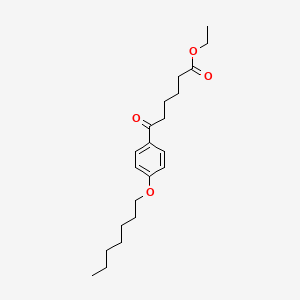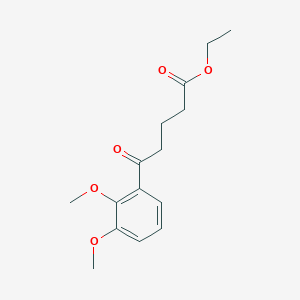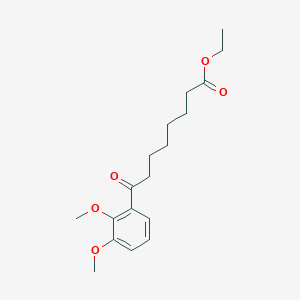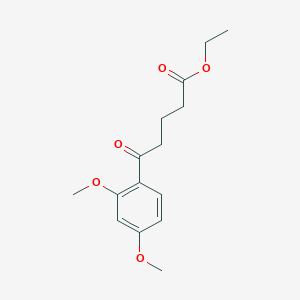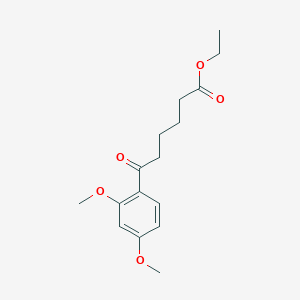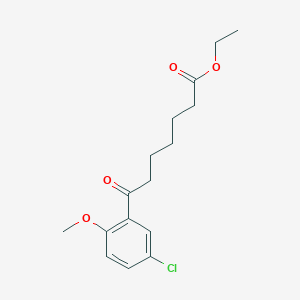
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate, also known as ethyl 7-chloro-2-methoxybenzoate, is a synthetic chemical compound used in a variety of scientific research applications. It is a white crystalline powder with a melting point of approximately 115°C and a molecular weight of 267.63 g/mol. It is a highly versatile compound that can be used for a variety of purposes in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate is used in various synthetic processes. For instance, Takeda, Amano, and Tsuboi (1977) described its use in the synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).
Antiproliferative Activity
Research by Nurieva et al. (2015) involved synthesizing derivatives of ethyl 7-oxoheptanoate, showing moderate cytotoxicity against human epithelial lung carcinoma cells A549. This demonstrates potential antiproliferative applications (Nurieva et al., 2015).
Chemical Synthesis and Optimization
Chen Xin-zhi (2006) discussed the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin. This study highlights improvements in synthesis processes for related compounds, emphasizing the importance of such intermediates in pharmaceutical manufacturing (Chen Xin-zhi, 2006).
Photophysicochemical Properties
A study by Kuruca et al. (2018) explored the synthesis of compounds including ethyl 7-hydroxy-6-chloro-4-methylcoumarin-3-propanoate. They investigated the photophysical and photochemical properties of these compounds, contributing to our understanding of their behavior under various light conditions (Kuruca et al., 2018).
Propiedades
IUPAC Name |
ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO4/c1-3-21-16(19)8-6-4-5-7-14(18)13-11-12(17)9-10-15(13)20-2/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCACPWHCYEKTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC(=C1)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

